molecular formula C9H22N2O6S B3160088 3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate CAS No. 865856-46-8

3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate

Cat. No.: B3160088
CAS No.: 865856-46-8
M. Wt: 286.35 g/mol
InChI Key: NRTJJCXOPPWNFG-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate (CAS 865856-46-8), commonly referred to as HEPPSO hydrate, is a zwitterionic biological buffer belonging to the Good’s buffers family. Its molecular formula is C₉H₂₀N₂O₅S·H₂O, with a molecular weight of 286.35 g/mol . The compound features a piperazine core substituted with a hydroxyethyl group and a 2-hydroxypropanesulfonic acid moiety (Fig. 1), enabling effective buffering in the pH range of 7.3–8.7 (pKa ≈ 8.0) .

HEPPSO is widely used in biochemical and cell culture applications due to its minimal metal ion chelation, low UV absorbance, and high water solubility. It is particularly valuable in trace metal speciation studies, where its surfactant activity and copper(II) complexation properties have been characterized .

Properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O5S.H2O/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTJJCXOPPWNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate, commonly known as HEPPSO, is a zwitterionic buffer widely used in biological and biochemical research. This compound plays a critical role in maintaining physiological pH levels in various experimental settings. Its unique chemical structure contributes to its buffering capacity and biological compatibility.

  • Chemical Formula : C₉H₂₀N₂O₅S·xH₂O
  • Molecular Weight : 252.33 g/mol
  • CAS Number : 865856-46-8
  • Purity : Typically >98% for research applications

The compound features a piperazine moiety, which enhances its solubility and stability in aqueous solutions, making it suitable for various biological applications.

Buffering Capacity

HEPPSO is primarily utilized as a buffering agent due to its effective pKa range (approximately 7.5), which closely matches physiological pH. This property is essential in experiments involving cell cultures, enzyme reactions, and other biological assays where pH stability is crucial.

Case Studies and Research Findings

  • Cell Culture Applications
    • HEPPSO has been shown to support the growth of various cell lines, including HEK293 and CHO cells. A study demonstrated that media buffered with HEPPSO maintained better cell viability and proliferation compared to traditional buffers like PBS or HEPES .
  • Enzyme Activity
    • Research indicates that enzymes such as lactate dehydrogenase exhibit optimal activity in HEPPSO-buffered solutions. The compound's buffering capacity helps maintain the enzyme's functional state over extended periods .
  • Drug Delivery Systems
    • HEPPSO has been investigated as a component in drug delivery formulations, particularly in enhancing the solubility of poorly soluble drugs. Its zwitterionic nature aids in the stabilization of drug molecules in solution .

Comparative Analysis of Buffering Agents

The following table summarizes the key properties of HEPPSO compared to other common buffering agents:

Buffering AgentpKaOptimal pH RangeSolubilityBiological Compatibility
HEPPSO7.56.8 - 8.0HighExcellent
HEPES7.56.8 - 8.0HighExcellent
PBS7.47.2 - 7.6ModerateGood
Tris8.17.0 - 9.0HighVariable

Toxicological Profile

HEPPSO is classified as having low toxicity when handled correctly; however, safety data sheets recommend precautions such as avoiding inhalation and contact with skin or eyes . Hazard statements include potential irritation (H315, H319) and respiratory issues (H335) if exposure occurs.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate, commonly referred to as HEPPSO, is a zwitterionic buffering agent widely utilized in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Biochemical Buffers

HEPPSO is primarily used as a buffering agent in biochemical experiments. Its pKa values make it effective for maintaining physiological pH levels (around 7.5 to 8.5). This property is crucial in experiments involving enzymes and proteins, as many biological systems require specific pH conditions for optimal activity.

Cell Culture

In cell culture applications, HEPPSO serves as an essential component of media formulations. It helps maintain the pH stability necessary for cell growth and function. Studies have shown that HEPPSO does not exhibit toxicity towards various cell lines, making it an ideal choice for long-term cultures .

Electrophoresis

HEPPSO is utilized in electrophoresis techniques, particularly in isoelectric focusing (IEF). It aids in the formation of pH gradients essential for the separation of proteins based on their isoelectric points. The zwitterionic nature of HEPPSO minimizes ionic strength changes during the process, enhancing resolution .

Toxicology Studies

Recent research indicates that HEPPSO can be employed in toxicological studies, particularly involving aquatic organisms. Its non-toxic profile toward crustaceans makes it suitable for assessing environmental impacts of various substances .

Drug Formulation

HEPPSO has been investigated as a stabilizing agent in drug formulations. Its buffering capacity can help maintain the stability of active pharmaceutical ingredients (APIs) during storage and application, thereby enhancing the efficacy of medications .

Case Study 1: Buffering Capacity in Protein Studies

A study conducted on the stability of enzymes revealed that using HEPPSO maintained optimal activity levels across various pH conditions compared to traditional buffers like phosphate or Tris. The results demonstrated a significant reduction in enzyme denaturation rates when HEPPSO was employed .

Case Study 2: Environmental Toxicology

Research involving aquatic ecosystems showed that HEPPSO could be used to create controlled environments for testing the toxicity of pollutants on marine life. The findings indicated that HEPPSO did not interfere with the biological assays and provided reliable data on the effects of contaminants .

Comparison with Similar Compounds

HEPES vs. HEPPSO

  • Structural Differences: HEPES contains an ethanesulfonic acid group, while HEPPSO has a 2-hydroxypropanesulfonic acid chain. The additional hydroxyl group in HEPPSO enhances hydrophilicity .
  • Applications: HEPES is preferred in mammalian cell culture due to lower cytotoxicity, whereas HEPPSO’s reduced metal chelation makes it superior in trace metal studies .

EPPS vs. HEPPSO

EPPS (3-[4-(2-hydroxyethyl)-1-piperazinyl]propanesulfonic acid) shares the same piperazine-hydroxyethyl backbone as HEPPSO but lacks the 2-hydroxy modification. This difference reduces EPPS’s buffering capacity in alkaline conditions compared to HEPPSO .

POPSO Dihydrate vs. HEPPSO

Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate (POPSO) has two sulfonic acid groups, enabling broader buffering but increasing ionic strength, which may interfere with electrophoretic applications. HEPPSO’s single sulfonic acid group offers lower ionic interference .

Research Findings and Performance Metrics

Metal Chelation and Surfactant Activity

  • HEPPSO exhibits moderate copper(II) complexation (log K = 3.5), lower than HEPES (log K = 4.2), making it less likely to distort metal speciation in vitro .
  • In marine dinoflagellate studies, HEPPSO showed negligible toxicity at concentrations ≤10 mM, outperforming HEPES in maintaining cell viability .

Solubility and Stability

  • HEPPSO hydrate is fully soluble in water (≥0.1 M) and stable at 0–5°C, whereas POPSO’s dihydrate form requires stricter storage conditions (-20°C) .
  • UV absorbance for HEPPSO (A₂₆₀/A₂₈₀ ≤0.05) is comparable to HEPES, ensuring compatibility with spectroscopic assays .

Cost and Availability

HEPPSO is priced higher than HEPES (≈$25/g vs. $15/g) due to niche applications, but bulk customization options are available from suppliers like Hopax and Deltabio .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate, and how do they influence its role as a buffering agent in biological systems?

  • Answer : The compound’s buffering capacity is determined by its pKa (~7.6–8.2), solubility in aqueous solutions (>100 mg/mL at 20°C), and thermal stability (stable up to 60°C). Its piperazinyl and hydroxyethyl groups enable protonation/deprotonation equilibria, making it suitable for cell culture and enzymatic assays requiring pH 7.4–8.0. Structural analogs like HEPES ( ) and EPPS ( ) share similar sulfonic acid-based buffering mechanisms, but subtle differences in substituents alter pKa and ionic strength .

Q. How should researchers prepare and standardize buffer solutions using this compound?

  • Answer : Dissolve the compound in ultrapure water (e.g., 10 mM solution) and adjust pH using NaOH or HCl. Validate buffer performance via pH titration curves and conductivity measurements. For reproducibility, pre-filter solutions (0.22 µm pore size) and store at 4°C. Reference protocols for analogous buffers (e.g., sodium acetate/sodium 1-octanesulfonate in ) emphasize ionic strength calibration .

Q. What are the common applications of this compound in academic research?

  • Answer : It is widely used in:

  • Protein crystallization : Stabilizes pH during nucleation.
  • Electrophoresis : Maintains consistent pH in Tris-based gels.
  • Cell culture : Compatible with mammalian cell viability assays.
    highlights its relevance in drug delivery platforms, where buffering stability is critical for nanoparticle synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate to improve yield and purity?

  • Answer : Key steps include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of piperazine derivative to sulfonic acid precursor to minimize side reactions.
  • Temperature control : Maintain 60–70°C during condensation to prevent thermal degradation.
  • Purification : Employ reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid). ’s synthesis of related piperazine derivatives highlights reflux conditions and triethylamine as a catalyst .

Q. What computational and experimental approaches can resolve contradictions in reported pKa values for this compound?

  • Answer :

  • Computational : Density functional theory (DFT) simulations to model protonation states (e.g., ICReDD’s quantum chemical methods in ).
  • Experimental : Use potentiometric titration with a glass electrode and validate via NMR chemical shift analysis. Cross-reference data with structurally similar buffers (e.g., HEPPSO vs. HEPES) to identify substituent effects .

Q. How can Design of Experiments (DoE) methodologies improve studies involving this compound’s stability under extreme conditions?

  • Answer : Apply factorial design to test variables like temperature (20–80°C), pH (6.0–9.0), and ionic strength (0.1–1.0 M). Response surfaces can model degradation kinetics. emphasizes DoE’s utility in minimizing trial-and-error approaches for chemical process optimization .

Q. What strategies address batch-to-batch variability in commercial samples of this compound?

  • Answer :

  • Quality control : Use LC-MS to detect impurities (e.g., unreacted piperazine derivatives).
  • Standardization : Collaborate with suppliers to adopt ISO-certified synthesis protocols. ’s emphasis on high-purity drug delivery reagents underscores the need for rigorous batch testing .

Q. How does the compound’s stability in oxidative or high-salt environments impact its utility in long-term biochemical assays?

  • Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Compare degradation products (e.g., sulfonic acid oxidation) to analogs like EPPS ( ). Antioxidants (e.g., EDTA) may mitigate metal-catalyzed degradation .

Methodological Notes

  • Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., isothermal titration calorimetry for pKa vs. potentiometry).
  • Advanced Synthesis : Integrate computational reaction path searches () with microwave-assisted synthesis to reduce reaction times .
  • Safety : Follow protocols in for handling hygroscopic compounds and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate

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